1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
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Overview
Description
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is a complex organic compound that combines several functional groups, including a benzimidazole core, an azetidine ring, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical interactions and biological activities.
Preparation Methods
The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors like amino alcohols or azetidine carboxylic acids.
Coupling Reactions: The final step involves coupling the fluoropyrimidine and azetidine intermediates with the benzimidazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process.
Chemical Reactions Analysis
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can mimic natural pyrimidine substrates, allowing the compound to inhibit enzymes involved in nucleotide synthesis and metabolism . The benzimidazole core can interact with DNA or proteins, leading to disruption of cellular processes .
Comparison with Similar Compounds
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole can be compared with other similar compounds such as:
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: This compound shares the azetidine and fluoropyrimidine moieties but lacks the benzimidazole core, resulting in different biological activities.
5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: This compound has a similar fluoropyrimidine structure but includes a pyrazole ring, which alters its pharmacological profile.
The uniqueness of this compound lies in its combination of the benzimidazole, azetidine, and fluoropyrimidine moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5/c1-11(2)16-21-14-5-3-4-6-15(14)23(16)13-9-22(10-13)17-19-7-12(18)8-20-17/h3-8,11,13H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAIGQWOCFGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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